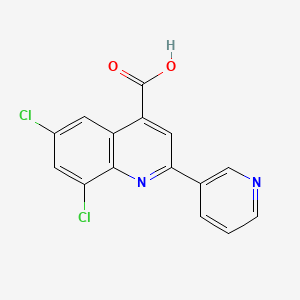![molecular formula C5H8N4O B14482206 N-[(1H-Imidazol-5-yl)methyl]urea CAS No. 66247-85-6](/img/structure/B14482206.png)
N-[(1H-Imidazol-5-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1H-Imidazol-5-yl)methyl]urea is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Imidazol-5-yl)methyl]urea typically involves the reaction of imidazole derivatives with urea. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . Another approach involves the reaction of imidazole with isocyanates or carbamates under appropriate conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale synthesis techniques, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . This method is advantageous due to its scalability and efficiency in producing imidazole derivatives.
化学反応の分析
Types of Reactions
N-[(1H-Imidazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole derivatives to imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
科学的研究の応用
N-[(1H-Imidazol-5-yl)methyl]urea and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
作用機序
The mechanism of action of N-[(1H-Imidazol-5-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
1-Methylimidazole: An imidazole derivative used as a solvent and a precursor to ionic liquids.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Evaluated for anti-tubercular activity.
Metronidazole: A well-known antimicrobial agent containing an imidazole ring.
Uniqueness
N-[(1H-Imidazol-5-yl)methyl]urea is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
66247-85-6 |
|---|---|
分子式 |
C5H8N4O |
分子量 |
140.14 g/mol |
IUPAC名 |
1H-imidazol-5-ylmethylurea |
InChI |
InChI=1S/C5H8N4O/c6-5(10)8-2-4-1-7-3-9-4/h1,3H,2H2,(H,7,9)(H3,6,8,10) |
InChIキー |
UIJUCRDFUSFUNW-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


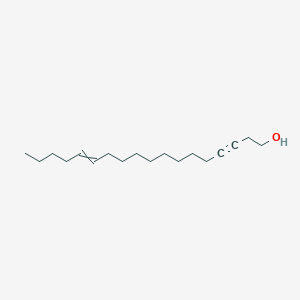
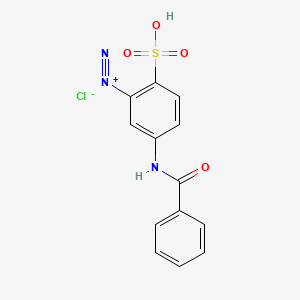
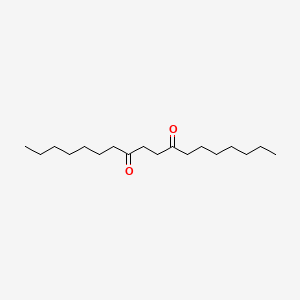

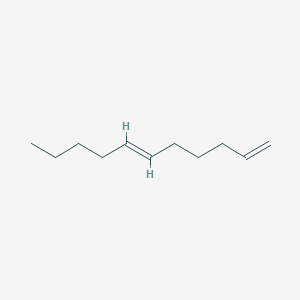
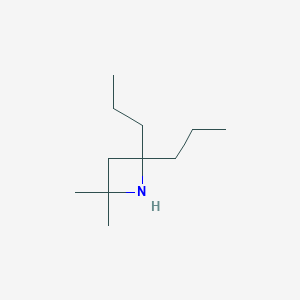

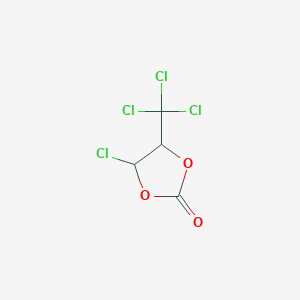
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)

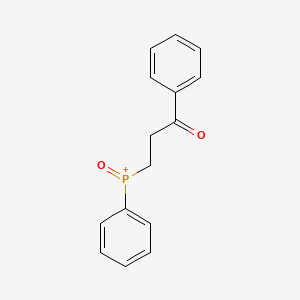

![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
